Benzyltriphenylphosphonium iodide
Overview
Description
Benzyltriphenylphosphonium iodide is an organic compound with the molecular formula C25H22IP. It is a phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one benzyl group, with iodide as the counterion. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium iodide is typically synthesized through the reaction of triphenylphosphine with benzyl halides (chloride or bromide) in the presence of iodide ions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the benzyl halide, resulting in the formation of the phosphonium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Benzyltriphenylphosphonium iodide primarily undergoes reactions that involve the formation of phosphonium ylides. These ylides are key intermediates in the Wittig reaction, which is used to convert aldehydes and ketones into alkenes.
Common Reagents and Conditions:
Wittig Reaction: The ylide formed from this compound reacts with aldehydes or ketones in the presence of a strong base like butyl lithium or sodium hydride. The reaction typically occurs in solvents such as THF or diethyl ether.
Photoredox Catalysis: Benzyltriphenylphosphonium salts can also be used as alkyl radical precursors in photoredox catalysis, where they undergo homolytic cleavage to form benzylic radicals.
Major Products:
Alkenes: The primary products of the Wittig reaction are alkenes, formed by the reaction of the ylide with carbonyl compounds.
Benzylic Radicals: In photoredox catalysis, benzylic radicals can couple to form C–C bonds or abstract hydrogen atoms to form C–H bonds.
Scientific Research Applications
Benzyltriphenylphosphonium iodide has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of alkenes via the Wittig reaction, which is a fundamental transformation in organic chemistry.
Photoredox Catalysis: The compound serves as a precursor for generating benzylic radicals, which are useful in various radical-mediated transformations.
Polymer Chemistry: this compound is used in the preparation of polymer-supported phosphonium salts, which are employed in functional group interconversions and catalysis.
Material Science: The compound is involved in the synthesis of organic-inorganic hybrid materials, such as phosphonium hexatungstate complexes, which have applications in catalysis and materials science.
Mechanism of Action
The primary mechanism of action of benzyltriphenylphosphonium iodide involves the formation of phosphonium ylides. These ylides are nucleophilic species that react with electrophilic carbonyl compounds to form alkenes. The reaction proceeds through a [2+2] cycloaddition mechanism, forming a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide.
Comparison with Similar Compounds
Benzyltriphenylphosphonium iodide can be compared with other phosphonium salts, such as:
- Methyltriphenylphosphonium iodide
- Allyltriphenylphosphonium iodide
- Butyltriphenylphosphonium iodide
These compounds share similar reactivity patterns, particularly in the formation of ylides and their subsequent reactions with carbonyl compounds. this compound is unique due to the presence of the benzyl group, which can influence the stability and reactivity of the ylide.
Properties
IUPAC Name |
benzyl(triphenyl)phosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZHCQBYRBGYAJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924779 | |
Record name | Benzyl(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243-97-6 | |
Record name | Phosphonium, triphenyl(phenylmethyl)-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, benzyltriphenyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001243976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyltriphenylphosphonium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203426 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonium, triphenyl(phenylmethyl)-, iodide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzyltriphenylphosphonium iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JU6YP96V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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